![molecular formula C13H7F3N2O4 B3145418 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid CAS No. 573676-07-0](/img/structure/B3145418.png)
2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves the use of pyridine and potassium permanganate in water at 110℃ . The reaction mixture is stirred for 4 hours, and then another portion of KMnO4 is added with water. The mixture is stirred at 110℃ overnight. After cooling to room temperature, the mixture is filtered through a celite pad. The filtrate is concentrated under vacuum, diluted with water, and the aqueous solution is washed with EtOAc. The aqueous layer is neutralized with 2 N HCl and the precipitate collected gives 2-nitro-4 (3- trifluoromethyl-pyridin-2-yl) -benzoic acid .Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid consists of a benzoic acid group attached to a nitro group and a trifluoromethylpyridin group. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, including 2-nitro-3-thiophen-3-yl-benzoic acid, have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These compounds have shown promise in enhancing the luminescence efficiency of these lanthanides, making them potentially useful in various scientific applications involving luminescence-based techniques (Viswanathan & Bettencourt-Dias, 2006).
Crystallographic Studies
The crystallographic and spectroscopic characteristics of nitro trifluoromethyl benzoic acid isomers have been studied. These compounds, including 4-nitro-2-(trifluoromethyl)benzoic acid, display interesting structural features due to the steric interactions between their functional groups, which could have implications in materials science and molecular engineering (Diehl III, Je, & Tanski, 2019).
Degradation Studies
In a study focusing on the degradation of nitisinone, 2-nitro-4-(trifluoromethyl)benzoic acid was identified as a major degradation product. This finding is significant in understanding the stability and degradation pathways of nitisinone, a medical treatment for hepatorenal tyrosinemia (Barchańska et al., 2019).
Antiparasitic Properties
The derivatives of benzothiazoles, including those related to benzoic acid, have been investigated for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Such research contributes to the development of new treatments for parasitic infections (Delmas et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-nitro-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-2-1-5-17-11(9)7-3-4-8(12(19)20)10(6-7)18(21)22/h1-6H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTPPQDXZZGYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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